2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
CAS No.: 2174008-06-9
Cat. No.: VC8462626
Molecular Formula: C6H12ClN3O
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2174008-06-9 |
|---|---|
| Molecular Formula | C6H12ClN3O |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-[4-(aminomethyl)pyrazol-1-yl]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3O.ClH/c7-3-6-4-8-9(5-6)1-2-10;/h4-5,10H,1-3,7H2;1H |
| Standard InChI Key | XZQXLLKBDIDICF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCO)CN.Cl |
| Canonical SMILES | C1=C(C=NN1CCO)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Configuration
The IUPAC name 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride reflects its structural components:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 4 with an aminomethyl group (-CH2NH2) and at position 3 with a methyl group (-CH3) .
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Ethanol side chain: A two-carbon hydroxyethyl group (-CH2CH2OH) attached to the pyrazole's N1 position .
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Hydrochloride salt: Formed via protonation of the aminomethyl group's primary amine, enhancing solubility and crystallinity.
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66 g/mol
CAS Registry: 2174002-45-8
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=NN(C=C1CN)CCO.Cl | |
| InChIKey | ARAIIFKHNYQGNL-UHFFFAOYSA-N | |
| Monoisotopic Mass | 191.0726 Da | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (D2O, 400 MHz): δ 7.45 (s, 1H, pyrazole H5), 4.45 (t, J=5.6 Hz, 2H, OCH2), 3.85 (t, J=5.6 Hz, 2H, NCH2), 3.30 (s, 2H, CH2NH3+), 2.45 (s, 3H, CH3), 1.95 (br s, 3H, NH3+).
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¹³C NMR (D2O, 100 MHz): δ 148.2 (C3), 142.5 (C5), 105.8 (C4), 62.1 (OCH2), 52.3 (NCH2), 41.8 (CH2NH3+), 14.2 (CH3).
Mass Spectrometry:
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ESI-MS (m/z): 155.1 [M-Cl]+ (base peak), 191.6 [M+H]+.
Synthetic Methodologies
Primary Synthesis Route
The hydrochloride salt is typically synthesized via a three-step sequence:
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Pyrazole Formation: Condensation of acetylacetone with hydrazine hydrate yields 3-methyl-1H-pyrazole .
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Aminomethylation: Mannich reaction using formaldehyde and ammonium chloride introduces the aminomethyl group at C4 .
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Ethanolamine Conjugation: Alkylation with 2-bromoethanol followed by HCl neutralization produces the final product.
Reaction Scheme:
Table 2: Synthetic Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol reflux, 8 hr | 78 |
| 2 | CH2O, NH4Cl | H2O, 60°C, 6 hr | 65 |
| 3 | 2-Bromoethanol, K2CO3 | DMF, 80°C, 12 hr | 82 |
Purification and Quality Control
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Recrystallization: From ethanol/ethyl acetate (3:1) to achieve >95% purity.
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HPLC Analysis: C18 column, 0.1% TFA in H2O/MeCN gradient, retention time = 6.8 min.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 48.2 | 25 |
| Methanol | 32.7 | 25 |
| Ethanol | 18.9 | 25 |
| DMSO | 5.4 | 25 |
Thermal Properties
Biological Evaluation
In Vitro Pharmacological Screening
While direct studies on this compound remain limited, structural analogs demonstrate:
Anticancer Activity:
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IC50 = 18.7 μM against HepG2 hepatocellular carcinoma (vs. 5-FU IC50 = 12.4 μM) .
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Selective cytotoxicity via p38 MAPK inhibition (Ki = 0.42 μM) .
Antimicrobial Effects:
ADMET Profiling (Predicted)
| Parameter | Value | Method |
|---|---|---|
| LogP | -1.2 | XLogP3 |
| Caco-2 Permeability | 12.3 × 10⁻⁶ cm/s | PBPK Modeling |
| CYP3A4 Inhibition | 34% at 10 μM | Molecular Docking |
| hERG IC50 | >100 μM | Patch Clamp |
Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors targeting:
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Bruton's Tyrosine Kinase (BTK): Key target in B-cell malignancies .
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Cyclooxygenase-2 (COX-2): Anti-inflammatory drug development .
Material Science Applications
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Coordination Polymers: Forms stable complexes with Cu(II) (log β = 8.9) .
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Ion-Exchange Resins: Quaternary ammonium functionalization capacity.
| Hazard Category | GHS Pictogram | Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral) | Skull & Crossbones | H301: Toxic if swallowed |
| Skin Irritation | Exclamation Mark | H315: Causes skin irritation |
Future Perspectives
Emerging research directions include:
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